2,4,7-Tribromotropone
CAS No.: 29798-82-1
Cat. No.: VC16172807
Molecular Formula: C7H3Br3O
Molecular Weight: 342.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29798-82-1 |
|---|---|
| Molecular Formula | C7H3Br3O |
| Molecular Weight | 342.81 g/mol |
| IUPAC Name | 2,4,7-tribromocyclohepta-2,4,6-trien-1-one |
| Standard InChI | InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H |
| Standard InChI Key | MXXSTRTVSOUGQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=O)C(=C1)Br)Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,4,7-Tribromotropone features a cycloheptatrienone core substituted with bromine atoms at the 2-, 4-, and 7-positions. The IUPAC name, 2,4,7-tribromocyclohepta-2,4,6-trien-1-one, reflects its unsaturated ketone structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.81 g/mol |
| SMILES | C1=C(C=C(C(=O)C(=C1)Br)Br)Br |
| InChI Key | MXXSTRTVSOUGQE-UHFFFAOYSA-N |
The compound’s planar structure enables conjugation across the tropone ring, contributing to its reactivity .
Spectroscopic and Analytical Data
Infrared (IR) spectroscopy reveals a strong carbonyl stretch at approximately 1607 cm, indicative of the ketone group . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:
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NMR (CDCl): Peaks at 7.91 ppm (d, ) and 7.67 ppm (d, ) correspond to aromatic protons adjacent to bromine substituents .
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NMR: Signals at 137.7 ppm and 133.5 ppm confirm sp-hybridized carbons within the conjugated system .
Synthesis and Manufacturing
Bromination of Cycloheptanone
The primary synthesis route involves brominating cycloheptanone in acetic acid under controlled conditions:
Key parameters include:
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Temperature: 50°C
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Reaction Time: 37 hours (12 hours at room temperature, 25 hours at 50°C) .
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Yield: ~70–80% after purification.
Alternative Routes
A secondary method employs bromination of 2-cyclohepten-1-one, though this pathway is less commonly utilized due to lower selectivity.
Chemical Reactivity and Rearrangements
Ammonia-Induced Rearrangement
Treatment with ammonia in methanol triggers a ring-contraction reaction, yielding 2,5-dibromobenzamide as the major product:
This rearrangement underscores the tropone ring’s susceptibility to nucleophilic attack at the carbonyl group, leading to aromatization .
Nucleophilic Substitution in Polymer Synthesis
2,4,7-Tribromotropone serves as a precursor for dibromo methyltropolone isomers (4,7- and 5,7-dibromo derivatives) via reaction with sodium methoxide :
Applications in Materials Science
Conjugated Polymer Synthesis
Dibromo methyltropolone derivatives undergo cross-coupling reactions to produce fluorescent polymers :
| Polymer | Coupling Method | PDI | |
|---|---|---|---|
| Poly(fluorene-alt-methyltropolone) | Suzuki | 10,400 | 2.4 |
| Poly(fluorene-alt-vinylmethyltropolone) | Mizorogi-Heck | 8,200 | 1.9 |
| Poly(fluorene-alt-ethynylmethyltropolone) | Sonogashira | 7,500 | 2.1 |
These polymers exhibit tunable optical properties, with absorption maxima ranging from 350–420 nm .
Stability and Electronic Properties
Comparative studies with hydroxytropones reveal that 2,4,7-tribromotropone’s stability stems from partial aromaticity, though it remains less stable than tropolones due to the absence of intramolecular hydrogen bonding .
Stability and Degradation Pathways
Thermal Stability
2,4,7-Tribromotropone undergoes polymerization at elevated temperatures (>100°C), forming amorphous solids .
Hydrolytic Sensitivity
Prolonged exposure to aqueous alkali induces ring-opening reactions, limiting its utility in alkaline environments .
Future Research Directions
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Advanced Materials: Exploring 2,4,7-tribromotropone’s role in organic electronics, such as organic light-emitting diodes (OLEDs).
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Catalytic Applications: Investigating its potential as a ligand in transition-metal catalysis.
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Biological Activity: Screening for antimicrobial or anticancer properties, given structural similarities to bioactive troponoids.
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